

CAS number and molecular weight of 1-Cyclobutylpiperazine

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Compound of Interest

Compound Name: 1-Cyclobutylpiperazine

Cat. No.: B174313

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An In-depth Technical Guide to 1-Cyclobutylpiperazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **1-Cyclobutylpiperazine**, a heterocyclic amine of interest in medicinal chemistry and drug discovery. Due to the limited availability of data for this specific molecule, this document also draws upon information from the broader class of N-alkylpiperazines to infer potential properties and applications. This guide covers the chemical identity, physicochemical properties, a probable synthetic route, and potential biological activities, presented in a format tailored for research and development professionals.

Chemical Identity and Physicochemical Properties

1-Cyclobutylpiperazine is an N-substituted derivative of piperazine, characterized by a cyclobutyl group attached to one of the nitrogen atoms of the piperazine ring. While the name "**1-Cyclobutylpiperazine**" most accurately describes the structure with the molecular formula $C_8H_{16}N_2$, it is important to note the existence of a related compound, 1-(cyclobutylcarbonyl)piperazine (CAS No. 64579-67-5), which contains a carbonyl group and

has the molecular formula C₉H₁₆N₂O. This guide focuses on the former, the N-alkylated amine.

A definitive CAS number for **1-Cyclobutylpiperazine** (C₈H₁₆N₂) is not readily available in public databases, highlighting its status as a relatively novel or less-studied compound.

Table 1: Physicochemical Properties of **1-Cyclobutylpiperazine**

Property	Value	Source
Molecular Formula	C ₈ H ₁₆ N ₂	PubChem CID 4738602
Molecular Weight	140.23 g/mol	Calculated
Appearance	Likely a colorless to pale yellow liquid or low-melting solid	Inferred from similar N-alkylpiperazines
Solubility	Expected to be soluble in water and common organic solvents	Inferred from piperazine and its derivatives[1]
Boiling Point	Not determined	-
Melting Point	Not determined	-

Synthesis

A common and efficient method for the synthesis of N-alkylpiperazines is reductive amination. [2] This process involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent. For the synthesis of **1-Cyclobutylpiperazine**, this would involve the reaction of cyclobutanone with piperazine.

Experimental Protocol: Reductive Amination

Objective: To synthesize **1-Cyclobutylpiperazine** from piperazine and cyclobutanone.

Materials:

- Piperazine

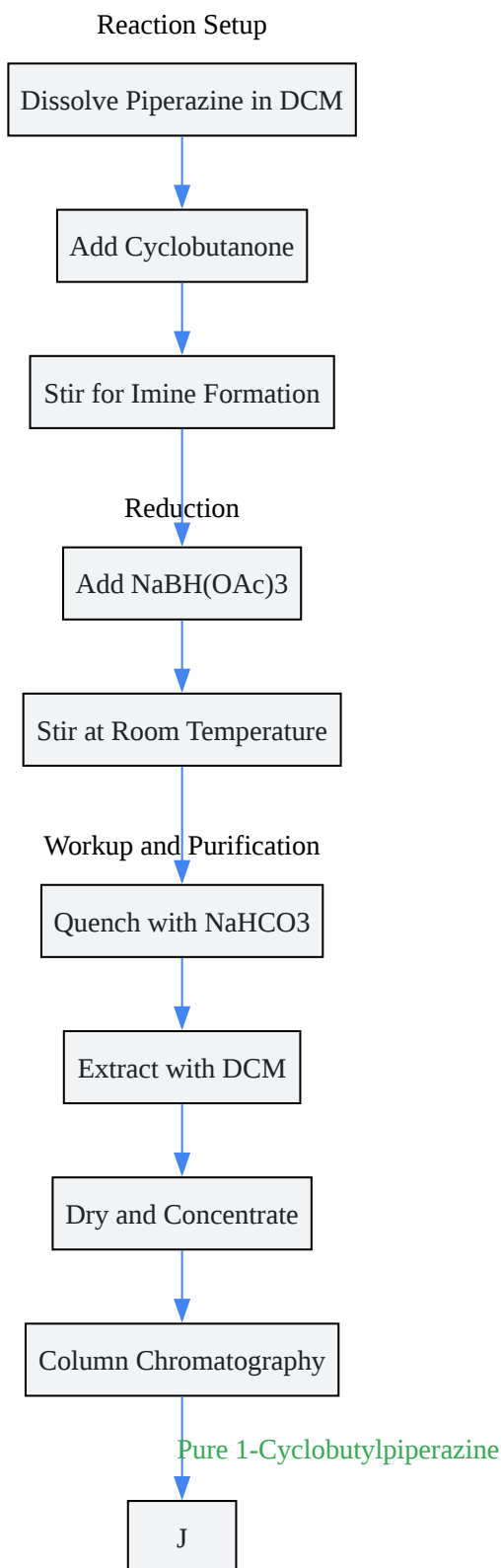
- Cyclobutanone
- Sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$) or another suitable reducing agent (e.g., sodium cyanoborohydride, $\text{H}_2/\text{Pd-C}$)
- Dichloromethane (DCM) or another suitable aprotic solvent
- Saturated aqueous sodium bicarbonate solution
- Anhydrous magnesium sulfate or sodium sulfate
- Standard laboratory glassware and magnetic stirrer
- Rotary evaporator
- Chromatography supplies for purification (e.g., silica gel)

Procedure:

- In a round-bottom flask, dissolve piperazine (1.0 equivalent) in dichloromethane.
- Add cyclobutanone (1.0-1.2 equivalents) to the solution and stir at room temperature for 1-2 hours to facilitate imine formation.
- Slowly add sodium triacetoxyborohydride (1.5-2.0 equivalents) portion-wise to the reaction mixture.
- Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
- Separate the organic layer, and extract the aqueous layer with dichloromethane (2-3 times).
- Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

- Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
- Purify the crude product by column chromatography on silica gel to obtain pure **1-Cyclobutylpiperazine**.

Diagram 1: Synthetic Workflow for **1-Cyclobutylpiperazine**



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Caption: A typical workflow for the synthesis of **1-Cyclobutylpiperazine** via reductive amination.

Potential Biological Activities and Applications

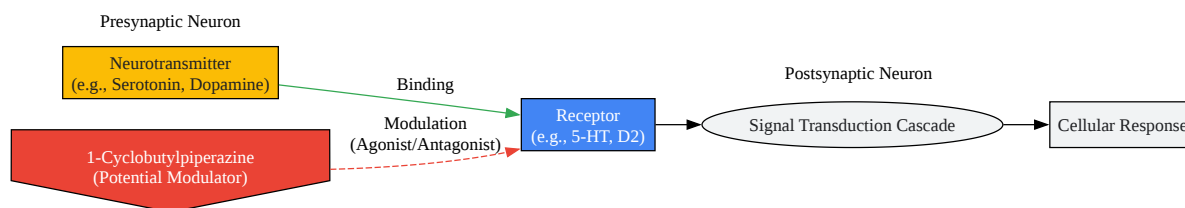
The piperazine moiety is a common scaffold in a wide range of pharmaceuticals, exhibiting diverse biological activities.^{[3][4]} Derivatives of piperazine are known to interact with various receptors in the central nervous system (CNS), and they also show antimicrobial and antifungal properties.^{[5][6]}

While specific biological data for **1-Cyclobutylpiperazine** is not available, its structural similarity to other N-alkylpiperazines suggests potential activity as a CNS agent, possibly modulating neurotransmitter systems such as serotonin and dopamine.^[7] The N-alkyl substituent can influence the pharmacokinetic properties and receptor binding affinity of the molecule.^[8]

Table 2: Potential Therapeutic Areas for **1-Cyclobutylpiperazine** Derivatives

Therapeutic Area	Rationale
Antipsychotic	Many antipsychotic drugs contain a piperazine ring.
Antidepressant/Anxiolytic	N-aryl and N-alkyl piperazines often exhibit affinity for serotonin (5-HT) and dopamine receptors. ^[7]
Antimicrobial/Antifungal	The piperazine nucleus is present in some antimicrobial and antifungal agents. ^{[5][6]}

Diagram 2: Generalized Signaling Pathway for Piperazine-based CNS Drugs



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Caption: A simplified diagram showing the potential interaction of a piperazine derivative with a neurotransmitter receptor.

Analytical Methods

The characterization of **1-Cyclobutylpiperazine** would typically involve standard analytical techniques used for small organic molecules.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR would be crucial for confirming the structure, including the presence of the cyclobutyl and piperazine rings and the connectivity of the atoms.
- Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the molecular formula.
- Chromatographic Techniques: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) would be used to assess purity and for quantification.

Due to the lack of a strong chromophore, UV detection in HPLC might require derivatization for high sensitivity.

Conclusion

1-Cyclobutylpiperazine is a piperazine derivative with potential for applications in drug discovery, particularly in the area of CNS disorders. While specific experimental data for this

compound is scarce, its synthesis can likely be achieved through established methods such as reductive amination. Further research is needed to fully characterize its physicochemical properties, biological activities, and therapeutic potential. This guide serves as a foundational resource for researchers interested in exploring this and related N-alkylpiperazine compounds.

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